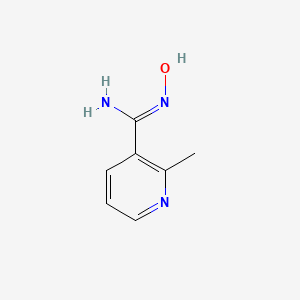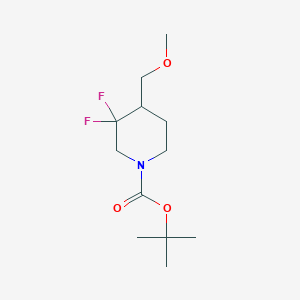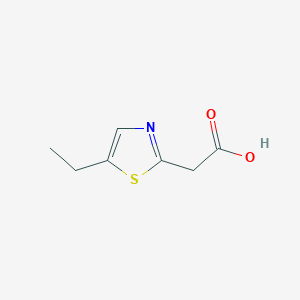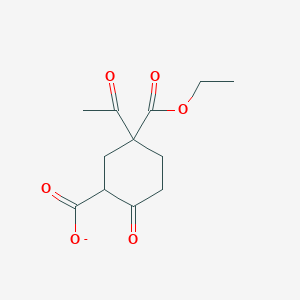
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is a complex organic compound with a unique structure that includes a cyclohexane ring, carboxylic acid groups, and an acetyl-oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3-Cyclohexanedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester exerts its effects involves interactions with specific molecular targets. The acetyl-oxo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic catalysis and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedicarboxylic acid: Lacks the acetyl-oxo and ethyl ester groups.
1,4-Cyclohexanedicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexanecarboxylic acid, 3-acetyl-4-oxo-, ethyl ester: Similar structure but different substitution pattern.
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is unique due to the presence of both acetyl-oxo and ethyl ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H15O6- |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
5-acetyl-5-ethoxycarbonyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H16O6/c1-3-18-11(17)12(7(2)13)5-4-9(14)8(6-12)10(15)16/h8H,3-6H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
VZDPUBOWVLWZIW-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1(CCC(=O)C(C1)C(=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
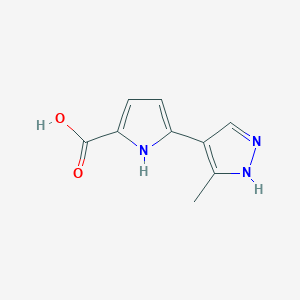
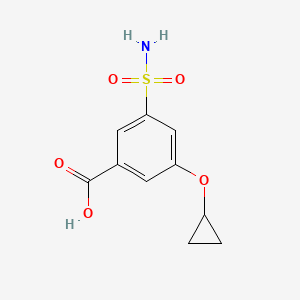
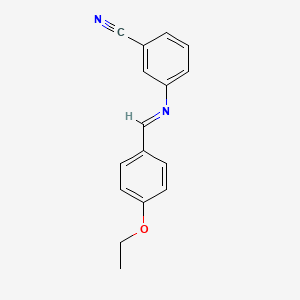
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
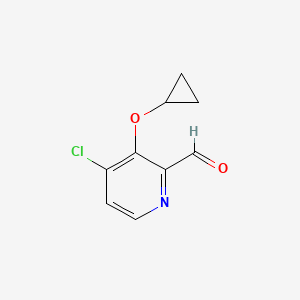
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
